N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride

Description

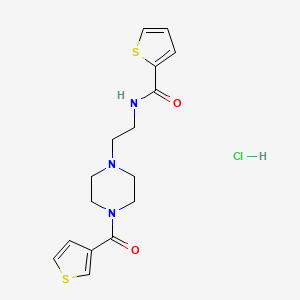

N-(2-(4-(Thiophene-3-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a synthetic compound featuring a piperazine core substituted with a thiophene-3-carbonyl group and an ethyl linker terminating in a thiophene-2-carboxamide moiety. Its hydrochloride salt form enhances solubility, a common strategy in drug development.

Properties

IUPAC Name |

N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S2.ClH/c20-15(14-2-1-10-23-14)17-4-5-18-6-8-19(9-7-18)16(21)13-3-11-22-12-13;/h1-3,10-12H,4-9H2,(H,17,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQGOVVFKXGIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)C3=CSC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a complex organic compound noted for its potential pharmacological applications. Its unique structure, which combines thiophene and piperazine moieties, suggests diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 385.9 g/mol . The compound is characterized by:

- Thiophene Rings : Contributing to its electronic properties.

- Piperazine Unit : Known for enhancing solubility and biological activity.

- Carboxamide Group : Implicated in interactions with biological targets.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. It has been shown to inhibit critical enzymes such as DNA gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication . This inhibition suggests potential as an anti-tubercular agent.

Antiproliferative Effects

In vitro assays have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines. For instance:

These results indicate that the compound may selectively inhibit cancer cell growth while showing lower toxicity in normal cells.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : As previously mentioned, it inhibits key enzymes involved in bacterial replication.

- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways, potentially modulating various biological responses .

- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

A notable study explored the compound's effects on human embryonic kidney cells (HEK-293), revealing non-toxic behavior at therapeutic concentrations. This finding supports its potential safety for therapeutic applications .

Another investigation focused on docking studies that highlighted the compound's ability to form hydrogen bonds with specific amino acids in target proteins, enhancing its binding affinity and specificity .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes nucleophilic substitution with alkyl/aryl halides or sulfonyl chlorides. For example:

-

Reagents : Aryl sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride)

-

Outcome : Formation of sulfonamide derivatives (e.g., compound 7a-j in ) with improved antimicrobial activity.

Acylation of Piperazine Amine

The piperazine nitrogen reacts with acylating agents to form stable amides:

-

Reagents : Chloroacetyl chloride, Boc-piperazine

-

Outcome : Acetamide-linked intermediates (e.g., compound 3 in ) with enhanced solubility.

Hydrolysis of Carboxamide Group

The thiophene-2-carboxamide group undergoes acidic or basic hydrolysis:

-

Reagents : 4M HCl in 1,4-dioxane or NaOH (2N)

-

Conditions : Reflux at 80°C for 6–8 hours.

-

Outcome : Cleavage to thiophene-2-carboxylic acid and ethylamine derivatives.

Sulfonamide Formation

Reaction with sulfonyl chlorides modifies biological activity:

Electrophilic Substitution on Thiophene Ring

The electron-rich thiophene rings participate in electrophilic substitution:

-

Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, Br<sub>2</sub>/CH<sub>3</sub>COOH

-

Outcome : Nitro- or bromo-substituted derivatives, altering electronic properties.

Cyclopropane Ring-Opening (Analogous Systems)

In structurally related cyclopropanesulfonamides ():

-

Reagents : Strong acids (H<sub>2</sub>SO<sub>4</sub>) or bases (KOH)

-

Conditions : Reflux in ethanol/water (1:1) for 12 hours.

-

Outcome : Ring-opening to form linear sulfonic acid derivatives.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison

- The nitro group in ’s compound introduces strong electron-withdrawing effects, whereas the target’s thiophene-3-carbonyl group may balance electronic and steric properties . Unlike Thiophene fentanyl (), the target lacks an opioid-like scaffold, but both share hydrochloride salt formulations to improve bioavailability .

Table 3: Reported Activities of Analogous Compounds

- Critical Analysis :

Crystallographic and Conformational Analysis

- Dihedral Angles : ’s compound exhibits dihedral angles of 8.5–13.5° between thiophene and benzene rings, suggesting moderate planarity. The target’s thiophene rings may adopt similar conformations, influencing crystal packing and solubility .

- Hydrogen Bonding : Weak C–H⋯O/S interactions observed in ’s compound could stabilize the target’s solid-state structure, though classical H-bonds are absent .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including amide bond formation and piperazine coupling. Key steps include:

- Amide coupling : Use 2-thiophenecarbonyl chloride with an ethylenediamine derivative under anhydrous conditions (e.g., acetonitrile or THF as solvent) .

- Piperazine functionalization : Introduce the thiophene-3-carbonyl group via nucleophilic acyl substitution, requiring controlled temperatures (0–25°C) and catalysts like triethylamine to stabilize intermediates .

- Hydrochloride salt formation : Treat the final product with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt . Yield optimization relies on stoichiometric precision, solvent purity, and inert atmospheres to prevent hydrolysis .

Q. How is the compound characterized to confirm structural integrity?

Analytical workflows include:

- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm for thiophene rings) and aliphatic signals (δ 2.5–4.0 ppm for piperazine and ethylenediamine chains). Discrepancies in integration ratios may indicate impurities .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula .

- Elemental analysis : Validates purity (>95%) by comparing experimental vs. theoretical C, H, N, S, and Cl percentages .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from conformational flexibility or crystallographic packing effects. For example:

- Dihedral angle variations : In related compounds, thiophene and benzene rings exhibit dihedral angles of 8.5–15.4°, altering coupling constants and splitting patterns in NMR .

- Dynamic effects : Variable-temperature NMR (VT-NMR) can resolve overlapping signals caused by piperazine ring puckering .

- X-ray crystallography : Resolve ambiguity by determining crystal structure, as done for analogous compounds with similar piperazine-thiophene scaffolds .

Q. What strategies improve yield in multi-step syntheses?

Critical factors include:

- Intermediate purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/H₂O) after each step to minimize side reactions .

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) during piperazine functionalization to prevent undesired cross-reactions .

- Catalytic optimization : Replace traditional coupling agents (HBTU) with cost-effective alternatives (e.g., BOP-Cl) for amide bond formation .

Q. How can computational methods predict biological activity?

- Molecular docking : Screen against targets like GPCRs or kinases using software (AutoDock Vina). The thiophene and piperazine moieties show affinity for hydrophobic binding pockets .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with antimicrobial or anticancer activity observed in analogs .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability, guiding further structural modifications .

Methodological Considerations

Q. What analytical techniques validate synthetic intermediates?

- Thin-layer chromatography (TLC) : Monitor reaction progress using UV-active spots (Rf values compared to standards) .

- Infrared spectroscopy (IR) : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

- HPLC purity checks : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to quantify impurities .

Q. How are stability studies conducted under varying conditions?

- Thermal stability : Heat samples to 40–60°C and analyze degradation via NMR or MS to identify labile groups (e.g., hydrolyzable amides) .

- pH-dependent stability : Incubate in buffers (pH 1–13) and measure decomposition rates. Piperazine derivatives are prone to protonation-dependent conformational changes .

Future Research Directions

Q. What unresolved challenges exist in scaling up synthesis?

- Solvent waste reduction : Explore green solvents (e.g., cyclopentyl methyl ether) or mechanochemical methods to replace volatile organic solvents .

- Catalyst recycling : Immobilize catalysts (e.g., polymer-supported triethylamine) to improve cost-efficiency .

Q. How can structural modifications enhance target selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.